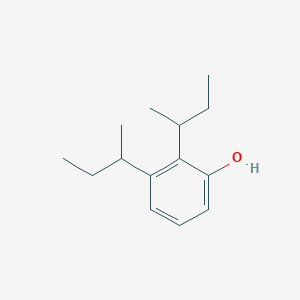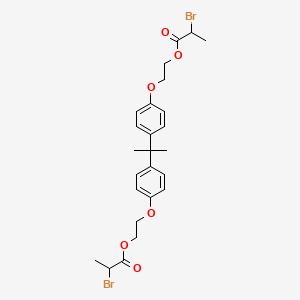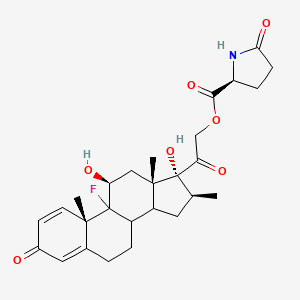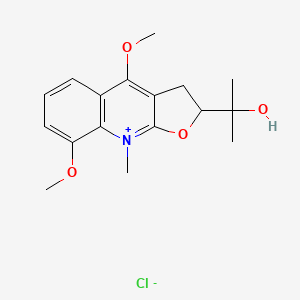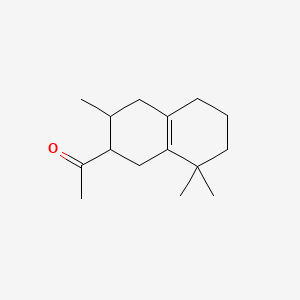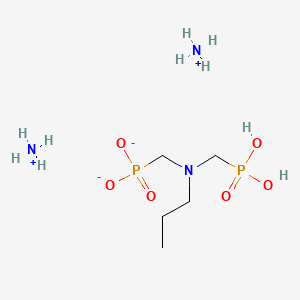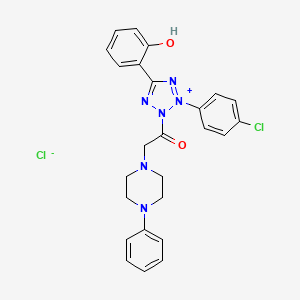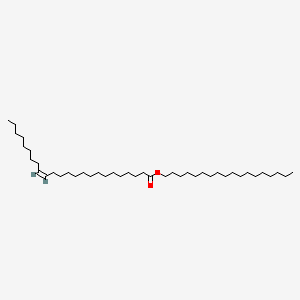
Benzylidene bis(dimethyldithiocarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylidene bis(dimethyldithiocarbamate) is an organosulfur compound with the molecular formula C13H18N2S4. It is known for its unique chemical structure, which includes a benzylidene group linked to two dimethyldithiocarbamate moieties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzylidene bis(dimethyldithiocarbamate) can be synthesized through the reaction of benzaldehyde with dimethyldithiocarbamate under alkaline conditions. The reaction typically involves the use of sodium hydroxide (NaOH) as a base and acetone as a solvent. The reaction is carried out at a temperature of around 40°C for approximately 35 minutes .
Industrial Production Methods: Industrial production of benzylidene bis(dimethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Benzylidene bis(dimethyldithiocarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Benzylidene bis(dimethyldithiocarbamate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzylidene bis(dimethyldithiocarbamate) involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, disrupting essential biological processes in microorganisms and cancer cells. The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
N,N-Dimethyldithiocarbamate (DMDC): A potent copper-dependent antimicrobial agent.
Ethylene bis(dimethyldithiocarbamate): Used as a fungicide in agriculture.
Sodium N-benzyl-N-methyldithiocarbamate: Exhibits antimicrobial properties similar to benzylidene bis(dimethyldithiocarbamate).
Uniqueness: Benzylidene bis(dimethyldithiocarbamate) stands out due to its unique benzylidene group, which enhances its stability and reactivity compared to other dithiocarbamates. This structural feature also contributes to its diverse range of applications in various fields .
Propiedades
Número CAS |
49773-60-6 |
|---|---|
Fórmula molecular |
C13H18N2S4 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
[dimethylcarbamothioylsulfanyl(phenyl)methyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2S4/c1-14(2)12(16)18-11(19-13(17)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clave InChI |
ADHMSYVDAOEEPZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SC(C1=CC=CC=C1)SC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
